4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is a chemical compound characterized by its bromine, butyl, methoxy, and sulfonamide functional groups. This compound is part of the broader class of benzenesulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the bromination of 2,5-dimethoxybenzenesulfonamide. This is followed by the introduction of the butyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically involve strong bases like sodium hydride (NaH) and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its sulfonamide group can interact with various enzymes, making it useful in the development of new pharmaceuticals.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may serve as precursors for drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: this compound is also used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in industrial applications.
Mechanism of Action
The mechanism by which 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the sulfonamide group may bind to the active site of an enzyme, preventing its normal function. The specific pathways involved can vary depending on the biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
4-Bromo-2,6-dimethoxybenzenesulfonamide
4-Bromo-2,5-dimethoxyphenethylamine
4-Bromo-2,5-dimethoxybenzaldehyde
Uniqueness: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its butyl group, in particular, provides additional versatility compared to similar compounds that lack this feature.
Properties
IUPAC Name |
4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4S/c1-4-5-6-14-19(15,16)12-8-10(17-2)9(13)7-11(12)18-3/h7-8,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHMXMBEWHHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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